N,N-Dimethyl-p-phenylenediamine sulfate
Overview
Description
N,N-Dimethyl-p-phenylenediamine sulfate, also known as DMPPDA, is a white crystalline powder that serves as a sulfonating agent . It holds a significant position as a widely utilized reagent in the realm of scientific research . It is used in various laboratory experiments and finds extensive application in compound analysis, serving as a reliable detector of sulfonic acid groups .
Synthesis Analysis
The synthesis of N,N-Dimethyl-p-phenylenediamine sulfate involves its sulfonating properties, allowing it to react with other compounds and generate sulfonic acid groups . This reaction holds immense significance in synthesizing various compounds, as the sulfonic acid group can serve as a catalyst for subsequent reactions .Molecular Structure Analysis
The molecular formula of N,N-Dimethyl-p-phenylenediamine sulfate is C8H14N2O4S . The linear formula is (CH3)2NC6H4NH2·H2SO4 .Chemical Reactions Analysis
N,N-Dimethyl-p-phenylenediamine sulfate reacts directly with oxyhemoglobin under the formation of ferrihemoglobin and, presumably, the N,N-dimethyl-p-phenylenediamine radical cation (DMPP.+) . Its oxidation reaction with H2O2 in the presence of iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) .Physical And Chemical Properties Analysis
N,N-Dimethyl-p-phenylenediamine sulfate is a solid substance . It has a boiling point of 495 °C and a melting point of 200-205 °C (dec.) . It is soluble in water .Scientific Research Applications
Role in Cardioprotection
N,N-Dimethyl-p-phenylenediamine sulfate has been used to investigate the role of hydrogen sulfide (H2S) in cardioprotection induced by ischemic preconditioning in rat heart . This research could potentially lead to new therapeutic strategies for heart diseases.
Spectrophotometric Determination of Gold (III)
This compound is used in the spectrophotometric determination of gold (III) in gold-pharmaceuticals such as sodium aurothimaleate and auranofin . This application is particularly important in the pharmaceutical industry for quality control and drug development processes.
Investigation of Colonic Tissue H2S Production
N,N-Dimethyl-p-phenylenediamine sulfate is used to investigate colonic tissue H2S production using the acetate trapping assay system . This research can provide insights into the role of H2S in gastrointestinal health and disease.
Intermediate in Dye Production
N,N-Dimethyl-p-phenylenediamine is an aromatic amine mainly used as an intermediate to produce dyes . The dyes produced from this compound can be used in various industries including textiles, plastics, and printing.
Detection of Trace Quantities of Iron (III)
The oxidation reaction of N,N-Dimethyl-p-phenylenediamine with H2O2 in the presence of iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . This method can be used in environmental monitoring and in the food and beverage industry.
Preparation of Molecular Compounds
N,N-Dimethyl-p-phenylenediamine may be used for the preparation of molecular compounds with tetracyano-p-quinodimethane (TCNQ). Polarized absorption spectra of these molecular compounds were investigated . This research can contribute to the development of new materials with unique optical properties.
Mechanism of Action
Target of Action
N,N-Dimethyl-p-phenylenediamine sulfate (DMPPDA) is an aromatic amine that primarily targets hydrogen sulfide (H2S) in biological systems . It is also used in the spectrophotometric determination of gold (III) in gold-pharmaceuticals .
Mode of Action
DMPPDA interacts with its targets through oxidation reactions . For instance, in the presence of an iron (III) catalyst, DMPPDA undergoes an oxidation reaction with H2O2 . This reaction is used for the spectrophotometric detection of trace quantities of iron (III) .
Biochemical Pathways
The primary biochemical pathway affected by DMPPDA involves the oxidative coupling of the compound with H2S under acidic conditions . This reaction results in the formation of methylene blue, an intense blue-colored dye soluble in water . This pathway plays a crucial role in cardioprotection induced by ischemic preconditioning in rat heart .
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound may have good bioavailability.
Result of Action
The interaction of DMPPDA with its targets leads to various molecular and cellular effects. For instance, the oxidation reaction of DMPPDA with H2S results in the formation of methylene blue . This reaction is used to investigate the role of H2S in cardioprotection induced by ischemic preconditioning in rat heart .
Action Environment
The action of DMPPDA can be influenced by various environmental factors. For instance, the oxidation reaction of DMPPDA with H2S requires acidic conditions . Therefore, the pH of the environment can significantly influence the efficacy of DMPPDA. Furthermore, the compound’s stability may be affected by factors such as temperature and pressure .
Safety and Hazards
Future Directions
N,N-Dimethyl-p-phenylenediamine sulfate salt has been used to investigate the role of H2S in cardioprotection induced by ischemic preconditioning in rat heart, in spectrophotometric determination of gold (III) in gold-pharmaceuticals such as sodium aurothimaleate and auranofin, to investigate colonic tissue H2S production using the acetate trapping assay system . These applications suggest potential future directions for this compound in scientific research.
properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKPDKNLKRLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60160-75-0, 536-47-0, 99-98-9 (Parent) | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60160-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883430 | |
Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-p-phenylenediamine sulfate | |
CAS RN |
6219-73-4, 536-47-0 | |
Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6219-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-amino-N,N-dimethylaniline sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X997IVP3JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary analytical application of N,N-Dimethyl-p-phenylenediamine sulfate mentioned in the research?
A1: N,N-Dimethyl-p-phenylenediamine sulfate is utilized as a reagent in a colorimetric assay to determine hydrogen sulfide (H2S) concentrations in serum samples []. This method relies on the reaction of sulfide with N,N-Dimethyl-p-phenylenediamine sulfate in the presence of an oxidizing agent (Fe3+) and hydrochloric acid. This reaction produces methylene blue, a compound with absorbance measurable at 670 nm using a spectrophotometer.
Q2: Is N,N-Dimethyl-p-phenylenediamine sulfate used in any other analytical techniques described in the research?
A2: Yes, N,N-Dimethyl-p-phenylenediamine sulfate is also employed in an in-gel staining procedure to detect the activity of a novel extracytoplasmic phenol oxidase (EpoA) in Streptomyces griseus [].
Q3: What is the significance of EpoA and how does N,N-Dimethyl-p-phenylenediamine sulfate contribute to its study?
A3: EpoA is associated with cellular development in Streptomyces griseus, and its activity appears to be linked to the stimulatory effect of copper on the organism’s differentiation []. The in-gel staining procedure using N,N-Dimethyl-p-phenylenediamine sulfate allows researchers to visualize and analyze EpoA activity under different conditions, providing insights into its role in Streptomyces griseus development.
Q4: The research mentions the determination of four N-substituted derivatives of p-Phenylenediamine in hair dyes using HPLC. Is N,N-Dimethyl-p-phenylenediamine sulfate one of the analyzed compounds?
A4: Yes, N,N-Dimethyl-p-phenylenediamine sulfate (DMPD) is one of the four N-substituted derivatives of p-Phenylenediamine analyzed in hair dyes using a High Performance Liquid Chromatography (HPLC) method []. The other compounds included are N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate (DHPD), N,N-diethyl-p-phenylenediamine sulfate (DEPD), and N-phenyl-p-phenylenediamine HCl (PPD).
Q5: Why is the analysis of these compounds in hair dyes important?
A5: Analyzing these compounds in hair dyes is crucial due to potential health concerns. Some of these compounds can cause allergic reactions or have other toxicological implications []. Therefore, developing accurate and reliable analytical methods like the HPLC technique described is essential for monitoring the concentration of these compounds in hair dye products and ensuring consumer safety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.